molecular formula C20H20N6 B12214332 {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine

{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine

Cat. No.: B12214332
M. Wt: 344.4 g/mol
InChI Key: HLODUTUGQMIMSR-UHFFFAOYSA-N
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Description

{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with benzylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminopyrazole with benzylamine under controlled conditions to form the pyrazolo[4,5-e]pyrimidine core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[4,5-e]pyrimidine ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[4,5-e]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of {1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • {1-Methyl-6-[phenylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine
  • {1-Methyl-6-[methylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine
  • {1-Methyl-6-[ethylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine

Uniqueness

{1-Methyl-6-[benzylamino]pyrazolo[4,5-e]pyrimidin-4-yl}benzylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzylamino and methyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

4-N,6-N-dibenzyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H20N6/c1-26-19-17(14-23-26)18(21-12-15-8-4-2-5-9-15)24-20(25-19)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,21,22,24,25)

InChI Key

HLODUTUGQMIMSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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